molecular formula C12H11NO2 B1584745 (R)-(+)-N-(1-Phenylethyl)maleimide CAS No. 6129-15-3

(R)-(+)-N-(1-Phenylethyl)maleimide

Cat. No.: B1584745
CAS No.: 6129-15-3
M. Wt: 201.22 g/mol
InChI Key: PWZXUQWQRVKGAH-SECBINFHSA-N
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Description

(R)-(+)-N-(1-Phenylethyl)maleimide (NPEM) is a chiral maleimide derivative widely used in chemical synthesis and analytical chemistry. Its structure features a maleimide core substituted with a phenylethyl group, conferring stereoselectivity and enhanced reactivity toward thiol-containing compounds. NPEM is particularly valued in derivatizing biological thiols (e.g., cysteine, glutathione) for liquid chromatography–mass spectrometry (LC-MS) analyses due to its high specificity and derivatization efficiency . Its synthesis typically involves reactions between maleic anhydride and chiral amines, though yields may vary depending on the assembly strategy .

Properties

IUPAC Name

1-[(1R)-1-phenylethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(13)15/h2-9H,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZXUQWQRVKGAH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350027
Record name (R)-(+)-N-(1-Phenylethyl)maleimide
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6129-15-3
Record name 1-[(1R)-1-Phenylethyl]-1H-pyrrole-2,5-dione
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Record name (R)-(+)-N-(1-Phenylethyl)maleimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-N-(1-Phenylethyl)maleimide
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Preparation Methods

General Synthetic Strategy: Cyclodehydration of N-Substituted Maleamic Acids

The core method for preparing (R)-(+)-N-(1-Phenylethyl)maleimide involves two main steps:

  • Step 1: Formation of N-(1-Phenylethyl)maleamic acid
    This intermediate is synthesized by reacting maleic anhydride with the chiral amine (R)-1-phenylethylamine in an aprotic solvent such as dichloromethane under nitrogen atmosphere. The reaction proceeds at room temperature with stirring for approximately 2 hours, yielding the maleamic acid as a crystalline solid after solvent evaporation.

  • Step 2: Cyclodehydration to form the maleimide
    The maleamic acid undergoes cyclodehydration via heating with acetic anhydride and sodium acetate or an organic tertiary amine (e.g., triethylamine) as a catalyst/base. The reaction is typically conducted at 70°C overnight (15-20 hours) to ensure complete conversion to the maleimide ring.

This method is widely used due to its efficiency and the ability to preserve the stereochemistry of the chiral substituent on the nitrogen atom.

Detailed Experimental Procedure

A representative synthesis based on literature protocols is outlined below:

Step Reagents & Conditions Description
1 Maleic anhydride (1 equiv), (R)-1-phenylethylamine (1 equiv), CH2Cl2, N2 atmosphere, room temperature, 2 h stirring Formation of N-(1-phenylethyl)maleamic acid
2 Evaporation of solvent to obtain solid maleamic acid Isolation of intermediate
3 Acetic anhydride (excess), sodium acetate (anhydrous), heating at 70°C, 15-20 h Cyclodehydration to form this compound
4 Cooling and pouring into ice-water, separation of organic phase Workup and isolation
5 Purification by flash chromatography (hexane/ethyl acetate 10:1) Final product purification

Yield: Approximately 74% of pale yellow oil this compound.

Reaction Mechanism Insights

  • The initial nucleophilic attack of the amine on maleic anhydride opens the anhydride ring, forming the maleamic acid.
  • The cyclodehydration step involves intramolecular ring closure facilitated by acetic anhydride and sodium acetate or tertiary amines, which act as dehydrating agents and catalysts.
  • The reaction proceeds under mild conditions that prevent racemization, preserving the (R)-configuration of the chiral center.

Alternative Cyclodehydration Methods

  • Use of Organic Tertiary Amines : Triethylamine can be used instead of sodium acetate to catalyze the cyclodehydration, often in combination with acetic anhydride at about 80°C.
  • Solvent Variations : Dichloromethane and benzene have been used as solvents during the cyclodehydration step, with benzene reflux conditions providing good yields for similar N-substituted maleimides.
  • Pressure Conditions : The cyclodehydration can be performed under atmospheric, subatmospheric, or superatmospheric pressure without significant effect on yield.

Purification and Characterization

  • After reaction completion, the mixture is poured into ice-water to precipitate the product or allow extraction into an organic phase.
  • The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.
  • Final purification is achieved by flash chromatography using a hexane/ethyl acetate solvent system.
  • Characterization includes ^1H NMR, infrared spectroscopy, and chromatographic comparison with known standards to confirm identity and purity.

Comparative Notes on Derivatization and Side Reactions

While this compound is primarily prepared for use as a derivatizing agent in biochemical assays (e.g., thiol protection), studies indicate:

  • The compound shows efficient derivatization of thiols, with better hydrophobicity and ionization properties compared to simpler maleimides like N-ethyl maleimide.
  • However, there can be side reactions such as double derivatization and ring opening, which may affect analytical accuracy.
  • Reaction conditions, particularly pH and reagent ratios, must be carefully controlled to minimize side products and maintain derivative stability.

Summary Table of Key Preparation Parameters

Parameter Typical Condition/Value Notes
Maleic anhydride to amine ratio 1:1 molar Stoichiometric for maleamic acid formation
Solvent Dichloromethane (CH2Cl2) Dry, inert atmosphere preferred
Cyclodehydration reagent Acetic anhydride + sodium acetate or triethylamine Dehydrating agent and catalyst
Temperature 70°C Overnight (15-20 h)
Pressure Atmospheric (can vary) No significant effect
Purification Flash chromatography (hexane/EtOAc 10:1) Yields ~74%
Product form Pale yellow oil High purity

Chemical Reactions Analysis

Types of Reactions

®-(+)-N-(1-Phenylethyl)maleimide undergoes various types of chemical reactions, including:

    Cycloaddition Reactions: It reacts with nitrilimines to form dihydropyrrolo [3,4-c]pyrazole derivatives.

    Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Cycloaddition Reactions: Common reagents include nitrilimines, and the reactions are typically carried out in organic solvents such as dichloromethane at room temperature.

    Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used under basic conditions.

Major Products Formed

    Cycloaddition Reactions: The major products are dihydropyrrolo [3,4-c]pyrazole derivatives.

    Substitution Reactions: The major products are substituted maleimide derivatives.

Scientific Research Applications

Derivatization Agent in Analytical Chemistry

One of the primary applications of NPEM is as a derivatization agent for thiols in biological samples. Derivatization is essential for protecting thiols from oxidation during sample preparation, which is crucial for accurate measurement. A comparative study highlighted the efficiency of NPEM against N-ethyl maleimide (NEM) in terms of:

  • Derivatization Efficiency : Both agents achieved complete derivatization within 30 minutes at a 1:10 thiol to derivatizing agent ratio. However, NPEM demonstrated superior ionization enhancement for thiols, with increases ranging from 2.1 times for glutathione (GSH) to 5.7 times for cysteine (CYS) compared to NEM .
  • Selectivity and Stability : While NPEM was more hydrophobic and provided better ionization, it also led to more side reactions, such as double derivatization and ring opening. This complexity can hinder accurate thiol quantification, indicating that while NPEM offers advantages, careful control over experimental conditions is necessary .

Drug Delivery Systems

NPEM's properties make it suitable for use in drug delivery systems. Its ability to form stable conjugates with biomolecules allows for targeted delivery of therapeutic agents. The chiral nature of NPEM can enhance the specificity of drug interactions with biological targets, potentially improving therapeutic efficacy and reducing side effects.

Polymer Chemistry

In polymer chemistry, NPEM serves as a reactive monomer that can be incorporated into various polymeric structures. Its maleimide functional group allows for Michael additions with nucleophiles, facilitating the formation of cross-linked networks or functionalized polymers. This application is particularly relevant in the development of smart materials that respond to environmental stimuli.

Case Study 1: Thiol Measurement Accuracy

A systematic comparison was conducted on the effectiveness of NPEM versus NEM as thiol derivatizing agents using liquid chromatography-high-resolution mass spectrometry (LC-HRMS). The study revealed that while both agents could effectively protect thiols from oxidation, NEM was found to be more selective towards thiol groups, making it preferable under certain conditions .

Case Study 2: Drug Formulation Development

Research has explored the use of NPEM in formulating drug delivery systems where its ability to form stable conjugates with therapeutic agents was leveraged to enhance bioavailability and target specificity. These formulations demonstrated improved pharmacokinetic profiles in preclinical models .

Summary Table of Applications

Application AreaKey FindingsReferences
Analytical Chemistry Superior ionization enhancement; side reactions noted
Drug Delivery Enhanced specificity; stable conjugate formation
Polymer Chemistry Reactive monomer for cross-linking; smart material potential

Mechanism of Action

The mechanism of action of ®-(+)-N-(1-Phenylethyl)maleimide involves its interaction with biological targets through its chiral center. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. The specific molecular targets and pathways involved depend on the biological context and the nature of the substituents on the maleimide ring.

Comparison with Similar Compounds

Key Observations :

  • NPEM’s chiral phenylethyl group complicates synthesis, leading to lower yields compared to simpler derivatives like NEM .
  • Halogenated N-phenylmaleimides (e.g., 4-iodophenylmaleimide) show comparable inhibitory activity to NPEM in enzyme assays, but lack chirality .

Derivatization Efficiency in Analytical Chemistry

NPEM is benchmarked against NEM for thiol derivatization in LC-MS. Russo et al. (2020) compared their performance using biological thiols (cysteine, homocysteine, glutathione):

Parameter NPEM NEM Reference
Derivatization efficiency (Cys) 92% 78%
Derivatization efficiency (GSH) 88% 65%
Chromatographic resolution Superior (chiral separation) Moderate
Stability of adducts High (rigid aromatic structure) Moderate

Key Findings :

  • NPEM’s chiral center enables stereoselective separation of thiol adducts, critical for analyzing complex biological samples .
  • NEM is preferred for rapid, high-throughput workflows due to simpler synthesis, but NPEM offers higher sensitivity for low-abundance thiols .

Physicochemical Properties

Property NPEM NEM N-Phenylmaleimide
Solubility Low in water; high in DMSO High in polar solvents Moderate in organic solvents
Reactivity with thiols Fast (1–2 hours) Fast (1–2 hours) Slow (>4 hours)
Melting Point 120–122°C 44–46°C 95–98°C (4-fluorophenyl)

Key Insight :

  • NPEM’s low water solubility limits its use in aqueous environments, whereas NEM’s hydrophilicity makes it versatile for cell-based assays .

Biological Activity

(R)-(+)-N-(1-Phenylethyl)maleimide, a chiral maleimide derivative, has garnered attention for its significant biological activities and potential therapeutic applications. Its unique structure allows it to interact with various biological targets, leading to diverse effects in medicinal chemistry and biochemical research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is synthesized from maleic anhydride and (R)-(+)-1-phenylethylamine. The resulting compound is characterized by its chiral center, which plays a crucial role in its biological interactions. It is primarily used as a building block in the synthesis of potential therapeutic agents and in studies involving chiral interactions among maleimide derivatives .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins, particularly through a reaction known as Michael addition . This interaction primarily occurs with thiol groups in proteins, such as cysteine residues, leading to the formation of stable thioether bonds. This modification can alter protein function, stability, and interactions with other biomolecules .

1. Antioxidant Properties

This compound has demonstrated antioxidant properties by protecting thiols from oxidation. In comparative studies with other derivatizing agents like N-ethyl maleimide, this compound showed higher efficiency in protecting reduced thiols during sample manipulation .

2. Enzyme Modulation

The compound has been shown to modulate the activity of various enzymes by covalently modifying active sites. This can lead to either activation or inhibition of enzymatic functions depending on the target protein and the context of the interaction .

3. Potential Therapeutic Applications

Due to its ability to selectively interact with biological targets, this compound is being explored for its potential in drug development. It serves as a precursor for synthesizing heterocyclic compounds that may have therapeutic benefits .

Research Findings and Case Studies

StudyFindings
Comparative Study on Derivatization Agents This compound was found to be more effective than N-ethyl maleimide in terms of reaction selectivity for thiols and stability of derivatives formed .
Mechanistic Insights Research indicated that the compound's interaction with thiols leads to significant changes in protein structure and function, providing insights into its potential use in therapeutic contexts.
Synthesis of Therapeutic Agents As a building block, this maleimide derivative has been utilized in synthesizing novel compounds aimed at treating various diseases due to its unique reactivity profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-(+)-N-(1-Phenylethyl)maleimide in academic laboratories?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Condensation : React maleic anhydride with (R)-1-phenylethylamine in anhydrous conditions (e.g., THF or DCM) to form the maleamic acid intermediate.

Cyclization : Use acetic anhydride or a dehydrating agent to cyclize the intermediate into the maleimide.
Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Confirm stereochemical integrity using polarimetry and chiral HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns and stereochemistry (e.g., coupling constants for the maleimide ring and chiral center).
  • IR Spectroscopy : Confirm C=O stretching vibrations (~1700 cm⁻¹) and maleimide ring vibrations.
  • UV-Vis Spectroscopy : Reference NIST data (e.g., λmax ~240 nm in acetonitrile) for comparative purity assessment .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to validate molecular weight and fragmentation patterns.

Q. What are the primary research applications of this compound in biochemistry?

  • Methodological Answer :

  • Protein Modification : Thiol-selective Michael addition for site-specific labeling of cysteine residues.
  • Enzyme Inhibition : Competitive inhibition studies targeting ATP-binding pockets (e.g., kinases) due to structural mimicry.
  • Polymer Crosslinking : Maleimide-ene reactions in stimuli-responsive hydrogels.
    Experimental protocols should include kinetic assays (e.g., fluorescence quenching) and SDS-PAGE for protein conjugation validation .

Advanced Research Questions

Q. How does stereochemistry at the 1-phenylethyl group influence reactivity in Diels-Alder reactions?

  • Methodological Answer :

  • The (R)-configuration enhances transition-state stabilization in asymmetric catalysis due to steric and electronic effects.
  • Experimental Design : Compare reaction rates and enantiomeric excess (ee) using chiral GC or HPLC.
  • Computational Support : Perform DFT calculations (e.g., Gaussian 16) to model transition states and quantify orbital interactions .

Q. How can researchers resolve contradictions in kinetic data from maleimide-based enzyme inhibition studies?

  • Methodological Answer :

  • Error Source Analysis : Check pH/temperature consistency, as maleimide hydrolysis under alkaline conditions may skew results.
  • Statistical Validation : Apply ANOVA or Bayesian regression to identify outliers.
  • Cross-Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding constants .

Q. What methodological considerations are critical for studying environmental degradation pathways of this compound?

  • Methodological Answer :

  • Abiotic/Biotic Testing : Use OECD 301/302 guidelines to assess hydrolysis, photolysis, and microbial degradation.
  • Analytical Tools : Employ LC-MS/MS to detect degradation products (e.g., maleic acid derivatives).
  • Ecotoxicology : Conduct acute/chronic toxicity assays (e.g., Daphnia magna) with EC50 calculations .

Q. How can computational methods optimize reaction conditions for maleimide-based polymer synthesis?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate monomer interactions in solvents (e.g., COSMO-RS for solubility predictions).
  • Kinetic Modeling : Use ChemKin or similar software to predict polymerization rates and degree of crosslinking.
  • Validation : Compare simulated data with experimental GPC and DSC results .

Q. What strategies mitigate racemization during large-scale synthesis of the (R)-enantiomer?

  • Methodological Answer :

  • Low-Temperature Synthesis : Reduce thermal agitation to preserve stereochemistry.
  • Chiral Auxiliaries : Use (R)-BINOL or other catalysts to enhance enantioselectivity.
  • In Situ Monitoring : Implement PAT tools (e.g., FTIR probes) to track reaction progress and ee .

Data Presentation Guidelines

  • Tables : Include comparative kinetic data (e.g., kcat/Km ratios) and degradation half-lives under varying conditions.
  • Figures : Use Arrhenius plots for temperature-dependent reactions and 3D molecular docking models for enzyme interactions.
  • Statistical Reporting : Apply ±95% confidence intervals and p-values for hypothesis testing .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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(R)-(+)-N-(1-Phenylethyl)maleimide
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(R)-(+)-N-(1-Phenylethyl)maleimide

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